molecular formula C18H33NOSn B13634697 3-Cyclopropyl-5-tributylstannanyl-isoxazole

3-Cyclopropyl-5-tributylstannanyl-isoxazole

Cat. No.: B13634697
M. Wt: 398.2 g/mol
InChI Key: GBSZBYMWVDNCMZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-tributylstannanyl-isoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . The cyclopropyl and tributylstannanyl groups attached to the isoxazole ring provide unique chemical properties, making this compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-Cyclopropyl-5-tributylstannanyl-isoxazole typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide as the dipole . The reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Cyclopropyl-5-tributylstannanyl-isoxazole undergoes various chemical reactions, including:

Scientific Research Applications

3-Cyclopropyl-5-tributylstannanyl-isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-tributylstannanyl-isoxazole involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The cyclopropyl and stannanyl groups may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

3-Cyclopropyl-5-tributylstannanyl-isoxazole can be compared with other isoxazole derivatives such as:

The uniqueness of this compound lies in its stannanyl group, which can participate in unique chemical reactions and provide distinct biological activities.

Properties

IUPAC Name

tributyl-(3-cyclopropyl-1,2-oxazol-5-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO.3C4H9.Sn/c1-2-5(1)6-3-4-8-7-6;3*1-3-4-2;/h3,5H,1-2H2;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSZBYMWVDNCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NOSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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